molecular formula C14H9Cl2N3 B5570581 N-(3,5-dichlorophenyl)quinazolin-4-amine

N-(3,5-dichlorophenyl)quinazolin-4-amine

Cat. No.: B5570581
M. Wt: 290.1 g/mol
InChI Key: XXJNXXPEBIBBOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Significance of Quinazoline (B50416) Derivatives as Bioactive Scaffolds

The quinazoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a cornerstone in the field of medicinal chemistry. bohrium.com Its journey began in 1869 with the synthesis of the first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, by Griess. nih.gov This was followed by the synthesis of the parent quinazoline molecule in 1895 by August Bischler and Lang. bohrium.comnih.gov

The significance of this scaffold stems from its presence in over 200 naturally occurring alkaloids isolated from various plants and microorganisms. bohrium.comnih.gov A notable early example is Vasicine (peganine), an alkaloid isolated from the plant Adhatoda vasica in 1888, which demonstrated significant bronchodilator activity. nih.gov This inherent biological activity in natural products spurred extensive research into synthetic quinazoline derivatives.

Over the decades, scientific investigation has revealed that the quinazoline core is a "privileged structure," meaning it can bind to a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. nih.govrsc.orgresearchgate.netnih.gov Derivatives have been shown to possess anticancer, antibacterial, anti-inflammatory, antifungal, antiviral, and antihypertensive properties, among others. nih.govnih.govresearchgate.netijser.in This versatility has led to the development of numerous clinically successful drugs, including the anticancer agents gefitinib (B1684475) and erlotinib, and the antihypertensive medication prazosin, cementing the quinazoline scaffold's importance in modern drug discovery. rsc.orgnih.govnih.gov

Overview of N-(3,5-dichlorophenyl)quinazolin-4-amine within the Quinazoline Class

This compound belongs to the 4-aminoquinazoline subclass, a group that has garnered significant attention for its potent activity as kinase inhibitors. nih.gov The structure features a quinazoline core substituted at the 4-position with an amino group, which is in turn bonded to a 3,5-dichlorinated phenyl ring. This specific substitution pattern on the N-phenyl ring is critical for its interaction with biological targets.

While extensive research has been published on the 4-aminoquinazoline family, this compound itself is typically studied as part of a larger library of analogs in structure-activity relationship (SAR) investigations. nih.gov These studies systematically alter the substitution on the aniline (B41778) (phenylamine) ring to determine how changes in electronics and sterics affect biological activity. The 3,5-dichloro substitution provides a distinct electronic and steric profile compared to other well-studied analogs, such as the N-(3-chloro-4-fluorophenyl) moiety found in the FDA-approved EGFR inhibitor, gefitinib. bohrium.commdpi.com

The investigation of compounds like this compound is crucial for mapping the chemical space around the 4-aminoquinazoline scaffold. By comparing its biological data with that of its analogs, medicinal chemists can build a comprehensive understanding of the pharmacophore, which is essential for designing more potent and selective drug candidates.

Rationale for Academic Investigation of this compound and its Analogs

The primary rationale for the academic and industrial investigation of this compound and its analogs is their potential as kinase inhibitors for therapeutic applications, particularly in oncology. nih.govnih.gov Kinases, especially receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), are often dysregulated in cancer cells, making them prime targets for drug development. nih.govnih.gov

The 4-aminoquinazoline scaffold serves as a highly effective template for competitive ATP-binding site inhibitors of kinases. nih.gov The rationale for synthesizing the specific 3,5-dichloro analog is rooted in established principles of medicinal chemistry and structure-based drug design:

Probing Structure-Activity Relationships (SAR): The core of the investigation is to understand how the placement and nature of substituents on the N-phenyl ring influence the compound's ability to inhibit the target kinase. Halogen atoms like chlorine can form halogen bonds and participate in other interactions within the enzyme's binding pocket. By comparing the inhibitory activity of the 3,5-dichloro analog with 3-chloro, 4-fluoro, 3-bromo, and other substitutions, researchers can deduce the optimal electronic and steric requirements for potent inhibition. nih.gov

Optimizing Selectivity: Many kinases share a high degree of homology in their ATP-binding sites. A significant challenge is to design inhibitors that are selective for a specific kinase (e.g., EGFR) over others (e.g., Src family kinases or Aurora kinases) to minimize off-target effects. nih.gov Varying the substitution pattern on the aniline ring is a key strategy to achieve this selectivity. The unique electronic profile of the 3,5-dichloro substitution can lead to differential binding affinities for various kinases.

Improving Drug-like Properties: Beyond target affinity, medicinal chemists investigate analogs to improve pharmacokinetic properties such as solubility, metabolic stability, and cell permeability. The lipophilicity and metabolic profile of a molecule are significantly influenced by substituents like chlorine atoms.

The systematic synthesis and biological evaluation of a series of analogs, including this compound, provide critical data that guides the development of next-generation kinase inhibitors with improved efficacy and safety profiles. nih.gov

Research Data on 4-Aminoquinazoline Analogs

To illustrate the structure-activity relationships within this class of compounds, the following table presents inhibitory data for various N-phenyl-quinazolin-4-amine analogs against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.

CompoundSubstitution Pattern on N-Phenyl RingTarget KinaseIC₅₀ (nM)Reference
Analog 13-chloroEGFR23 bindingdb.org
Gefitinib3-chloro, 4-fluoroEGFR~33 nih.gov
Analog 23-bromoEGFR3.2 nih.gov
Erlotinib3-ethynylEGFR2 nih.gov

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3,5-dichlorophenyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3/c15-9-5-10(16)7-11(6-9)19-14-12-3-1-2-4-13(12)17-8-18-14/h1-8H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJNXXPEBIBBOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Approaches to N-(3,5-dichlorophenyl)quinazolin-4-amine

The synthesis of this compound can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency, reaction conditions, and scalability. These methods primarily focus on the construction of the quinazoline (B50416) core and the subsequent introduction of the 3,5-dichloroanilino moiety.

Classical Condensation Reactions for Quinazoline Core Formation

A foundational method for the synthesis of N-substituted 4-aminoquinazolines involves the direct condensation of a 4-haloquinazoline with the desired aniline (B41778). In the case of this compound, this is typically achieved by reacting 4-chloroquinazoline (B184009) with 3,5-dichloroaniline (B42879).

The classical approach involves refluxing a mixture of 4-chloroquinazoline and 3,5-dichloroaniline in a suitable solvent, such as 2-propanol. nih.gov This nucleophilic aromatic substitution reaction, while straightforward, often requires prolonged reaction times, typically around 12 hours, and may result in moderate yields due to the handling of solids and potential side reactions. nih.gov

Reactants Solvent Conditions Reaction Time Typical Yield
4-chloroquinazoline, 3,5-dichloroaniline 2-Propanol Reflux (80 °C) 12 hours Moderate

Multicomponent Reaction Strategies in Quinazoline Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. For the synthesis of the quinazoline framework, MCRs can be employed to construct the heterocyclic core from simpler starting materials. nih.gov For instance, a one-pot reaction involving an appropriately substituted 2-aminobenzonitrile, an orthoester, and an ammonium (B1175870) salt can lead to the formation of a 4-aminoquinazoline. nih.gov While a direct MCR for this compound is not extensively documented, this strategy represents a potential route for its efficient synthesis.

A plausible MCR approach could involve the condensation of 2-aminobenzonitrile, an orthoformate, and 3,5-dichloroaniline, although this would require optimization to ensure the desired regioselectivity and yield.

Palladium-Catalyzed Coupling Reactions for Aryl Substitution

Modern synthetic organic chemistry frequently employs palladium-catalyzed cross-coupling reactions to form carbon-nitrogen bonds. The Buchwald-Hartwig amination is a powerful tool for the N-arylation of heterocyclic amines and can be applied to the synthesis of this compound.

This method would involve the reaction of 4-chloroquinazoline with 3,5-dichloroaniline in the presence of a palladium catalyst, such as palladium(II) acetate, and a suitable phosphine (B1218219) ligand, like X-Phos. A base, such as potassium tert-butoxide, is also required to facilitate the catalytic cycle. These reactions can be performed under relatively mild conditions and often provide high yields.

Reactants Catalyst System Solvent Conditions Typical Yield
4-chloroquinazoline, 3,5-dichloroaniline Pd(OAc)₂, X-Phos, KOt-Bu Toluene or Dioxane 80-110 °C Good to Excellent

Dimroth Rearrangement as a Key Synthetic Step for Quinazolinone Derivatives

The Dimroth rearrangement is an isomerization reaction that occurs in certain nitrogen-containing heterocycles, where an endocyclic and an exocyclic nitrogen atom exchange places. While not a direct route to this compound, it is a key transformation in the synthesis of quinazolinone derivatives, which are versatile precursors. mdpi.com

The rearrangement is typically observed in related heterocyclic systems like triazolo- or imidazo[1,2-c]quinazolines, which can be converted to the more stable [1,5-c] isomers. mdpi.com Quinazolin-4(3H)-ones, which can be synthesized from anthranilic acid derivatives, can be subsequently chlorinated to 4-chloroquinazoline, a key intermediate for the target molecule.

Microwave-Assisted Synthesis Protocols for Quinazoline Derivatives

Microwave-assisted organic synthesis has emerged as a valuable technique to accelerate reaction rates and improve yields. The synthesis of N-aryl-4-aminoquinazolines is particularly amenable to this technology. nih.govnih.gov

The classical condensation of 4-chloroquinazoline and 3,5-dichloroaniline can be significantly expedited using microwave irradiation. In a typical procedure, the reactants are mixed in a solvent like 2-propanol and irradiated in a microwave reactor. This method can reduce the reaction time from several hours to as little as 20 minutes, with a notable increase in product yield. nih.gov The efficiency of microwave heating is attributed to the rapid and uniform heating of the reaction mixture.

Reactants Solvent Microwave Conditions Reaction Time Typical Yield
4-chloroquinazoline, 3,5-dichloroaniline 2-Propanol 60-100 W, 80-150 °C 10-30 minutes High to Excellent

Synthesis of this compound Precursors and Intermediates

The successful synthesis of the target compound relies on the availability of key precursors, primarily 4-chloroquinazoline and 3,5-dichloroaniline.

The synthesis of 4-chloroquinazoline typically starts from quinazolin-4(3H)-one. The chlorination is commonly achieved by refluxing the quinazolinone with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). scipublications.com

3,5-Dichloroaniline can be prepared through various routes. One common method involves the reduction of 3,5-dichloronitrobenzene. Another approach is the multi-step synthesis starting from 2,4-dichloroaniline, which undergoes bromination followed by a Sandmeyer-type reaction and subsequent amination. google.com

Derivatization Strategies for Structural Modification of this compound

The this compound scaffold is a key pharmacophore whose biological activity can be fine-tuned through various derivatization strategies. These modifications are typically aimed at exploring the structure-activity relationships (SAR) by altering the steric, electronic, and physicochemical properties of the molecule. The primary sites for modification include the quinazoline ring system and the N-(3,5-dichlorophenyl) moiety. Additionally, the introduction of diverse heterocyclic systems and the stereoselective synthesis of chiral analogs represent advanced strategies for developing new chemical entities.

The quinazoline ring is a versatile platform that allows for substitutions at several positions, most commonly at the C2, C6, and C7 positions, to modulate biological activity.

A primary strategy involves the use of 2,4-dichloroquinazoline (B46505) as a starting material. The chlorine atom at the C4 position is significantly more reactive towards nucleophilic aromatic substitution (SNAr) than the one at the C2 position. This regioselectivity allows for the sequential introduction of different amines. nih.gov First, reaction with 3,5-dichloroaniline at the C4 position yields a 2-chloro-N-(3,5-dichlorophenyl)quinazolin-4-amine intermediate. This intermediate can then undergo a second substitution at the C2 position with another amine to produce N2,N4-disubstituted quinazoline-2,4-diamines. nih.gov

Another common modification is the introduction of various substituents at the C2 position of the quinazoline core. For example, a series of 2-substituted quinazolin-4-amine (B77745) derivatives have been synthesized to explore their therapeutic potential. researchgate.net These syntheses often start from substituted 2-aminobenzonitriles or anthranilic acids, which are cyclized to form the quinazoline ring with the desired C2 substituent already in place. Research has shown that introducing different aryl groups at the C2 position can significantly impact the biological profile of the resulting compounds. nih.gov

Substitutions on the fused benzene (B151609) ring of the quinazoline nucleus, particularly at the C6 and C7 positions, are also a key derivatization strategy. These modifications are often introduced early in the synthetic sequence, starting from appropriately substituted anthranilic acid derivatives. For instance, the presence of a bromine atom at the C6 position has been explored for its potential to enhance antitumor activity. researchgate.net Similarly, the introduction of methoxy (B1213986) groups at the C6 and C7 positions is a feature of many biologically active quinazolines. acs.org These groups can be further modified; for example, methoxy groups can be demethylated to yield phenol (B47542) analogs, which can then be used for further functionalization. nih.gov

The table below summarizes various modifications made to the quinazoline ring in related N-arylquinazolin-4-amine analogs.

Table 1: Examples of Modifications at the Quinazoline Ring System

Position of Modification Type of Modification Starting Material Example Resulting Structure Example Reference(s)
C2 Aryl/Alkyl Substitution 2,4-dichloroquinazoline N2,N4-disubstituted quinazoline-2,4-diamine nih.gov
C2 Thiol Group 2-aminobenzamides 2-mercapto-quinazolin-4(3H)-one derivatives nih.gov
C4 Heterocyclic Amines 4-chloroquinazoline N-(heterocyclic)-quinazolin-4-amine nih.gov
C6 Halogenation (Bromo) 5-bromoanthranilic acid 6-bromo-2,3-disubstituted-quinazolin-4-one researchgate.net
C6, C7 Methoxy Groups 4,5-dimethoxyanthranilic acid 6,7-dimethoxyquinazoline derivatives acs.org
Fused Ring Annulation 4-methyl-2-phenylquinazolines Imidazo[1,5-c]quinazoline derivatives researchgate.net

Direct chemical modification of the 3,5-dichlorophenyl ring after its incorporation into the final this compound structure is synthetically challenging and not commonly reported in the literature. The presence of two deactivating chloro substituents makes the phenyl ring electron-poor and thus resistant to electrophilic aromatic substitution. Furthermore, any harsh reaction conditions required for such modifications could lead to undesired reactions on the more reactive quinazoline ring system.

Therefore, derivatization of this moiety is typically achieved by synthesizing analogs with different substitution patterns on the N-phenyl ring from the outset. This involves using various substituted anilines in the initial nucleophilic substitution reaction with a 4-chloroquinazoline precursor. Studies on related compounds have explored a range of substitutions on this phenyl ring to probe the effects on biological activity.

For instance, research on 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT), a compound which also contains the 3,5-dichlorophenyl group, involved synthesizing analogs where this ring was replaced with other substituted phenyl rings to evaluate changes in toxicity and activity. nih.gov Similarly, a wide array of dichlorobenzamide derivatives have been prepared by reacting 3,5-dichlorobenzoyl chloride with various arylamines, demonstrating the synthetic accessibility of diverse N-aryl structures starting from a 3,5-dichlorinated precursor. researchgate.net

While direct modification of the 3,5-dichloro pattern on the final product is not a preferred route, the synthesis of analogs with alternative substitution patterns is a key strategy, as shown in the table below.

Table 2: Synthesis of Analogs with Modified N-Aryl Moieties

N-Aryl Moiety Synthetic Precursor Resulting Compound Class Reference(s)
N-(2-chlorophenyl) 2-chloroaniline 3,5-Dichloro-N-(2-chlorophenyl)benzamide researchgate.net
N-(4-chlorophenyl) 4-chloroaniline 3,5-Dichloro-N-(4-chlorophenyl)benzamide researchgate.net
N-(3,4,5-trifluorophenyl) 3,4,5-trifluoroaniline N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines acs.org
Phenyl (unsubstituted) Aniline 3-Phenyl-2,4-thiazolidinedione nih.gov

Attaching additional heterocyclic rings to the this compound framework is a widely used strategy to expand chemical diversity and explore new binding interactions with biological targets. These heterocyclic moieties can be appended to various positions on the quinazoline core.

A common approach involves reacting a 2-chloro-N-(aryl)quinazolin-4-amine intermediate with a suitable heterocyclic amine or nucleophile. This allows for the introduction of heterocycles at the C2 position. Alternatively, a 4-chloroquinazoline can be reacted with an amine that already bears a heterocyclic substituent. A microwave-assisted synthesis method has been reported for the efficient coupling of 4-chloroquinazoline with various aryl heterocyclic amines, such as 3-amino-5-methylisoxazole, to yield N-arylheterocyclic substituted-4-aminoquinazolines. nih.gov

Other synthetic routes build the quinazoline ring from precursors that already contain the desired heterocycle. For example, quinazolinone derivatives featuring pyrazole (B372694) and thiazolidinone rings have been synthesized and evaluated for their biological activities. nih.govscispace.com In one study, 2-styryl-4(3H)-quinazolinones were modified at the N3 position with a substituted phenyl urea (B33335) moiety, showcasing a method to link different cyclic systems. researchgate.net The synthesis of triazine derivatives linked to piperidine (B6355638) and thiazole (B1198619) rings also highlights the modular nature of building complex heterocyclic systems. researchgate.netresearchgate.net

The table below illustrates some of the heterocyclic moieties that have been incorporated into quinazoline-based structures.

Table 3: Examples of Introduced Heterocyclic Moieties

Introduced Heterocycle Position of Attachment Synthetic Strategy Reference(s)
Isoxazole C4-amino group Microwave-assisted SNAr with 3-amino-5-methylisoxazole nih.gov
Thiazolidinone N3-phenyl group Multi-step synthesis from substituted anthranilic acids nih.gov
Azetidinone N3-phenyl group Cycloaddition reaction on a Schiff base intermediate nih.gov
Pyrazole N3-benzenesulfonamide Multi-step synthesis and coupling scispace.com
1,3,5-Triazine C4-position Sequential nucleophilic substitution on cyanuric chloride researchgate.net
Indole (B1671886) C5 of an oxadiazole ring Condensation of an amidoxime (B1450833) with an indole ester acs.org

The parent molecule, this compound, is achiral. The development of chiral analogs requires the introduction of one or more stereogenic centers, which can be accomplished through various stereoselective synthesis strategies. While specific examples for the asymmetric synthesis of chiral this compound analogs are not prevalent in the surveyed literature, the general principles of asymmetric synthesis are well-established and applicable. drugbank.com

One major approach is the use of a chiral amine in the synthesis. Chirality can be introduced by reacting 4-chloroquinazoline with a chiral amine that incorporates the 3,5-dichlorophenyl motif. Alternatively, if a chiral center is desired on the quinazoline core, a chiral 2-aminobenzamide (B116534) or related precursor could be used. Biocatalysis, employing enzymes like transaminases or amine dehydrogenases, is a powerful tool for producing enantiopure chiral amines which can serve as key building blocks. nih.govwiley.com

Another strategy is the use of a chiral auxiliary . An achiral precursor can be covalently bonded to a chiral auxiliary, which then directs the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed. researchgate.net For instance, an achiral N-acyl derivative of a quinazolinone could be modified using a chiral auxiliary to direct alkylation or other bond-forming reactions stereoselectively.

Asymmetric catalysis offers an efficient route where a small amount of a chiral catalyst (e.g., a transition metal complex with a chiral ligand or an organocatalyst) generates a large amount of an enantiomerically enriched product. nih.gov For instance, the catalytic asymmetric hydrogenation of a suitable prochiral quinazoline precursor could establish a stereocenter. Recent advances have also focused on the atroposelective synthesis of axially chiral quinazolinones, where hindered rotation around a single bond creates stable, non-superimposable atropisomers. nih.govnih.gov This could be achieved by introducing bulky substituents that restrict the rotation around the N-C(aryl) bond.

The table below outlines the main principles of stereoselective synthesis that could be applied to generate chiral analogs of this compound.

Table 4: Stereoselective Synthesis Approaches for Chiral Analogs

Approach Principle Example Application Reference(s)
Chiral Pool Synthesis Use of readily available enantiopure starting materials. Reaction of 4-chloroquinazoline with a pre-synthesized chiral amine. drugbank.com
Chiral Auxiliary Temporary use of a chiral molecule to direct a stereoselective reaction. Acylation with a chiral auxiliary followed by diastereoselective alkylation. researchgate.net
Asymmetric Catalysis A chiral catalyst creates a chiral product from a prochiral substrate. Transition metal-catalyzed asymmetric hydrogenation of a C=N or C=C bond in a precursor. nih.gov
Biocatalysis Use of enzymes (e.g., transaminases) for highly stereoselective transformations. Enzymatic resolution of a racemic amine precursor or asymmetric amination of a ketone. nih.govwiley.com
Atroposelective Synthesis Creation of axial chirality due to restricted rotation around a single bond. Organocatalytic N-acylation to form stable N-N or N-C atropisomers. nih.govnih.gov

Structure Activity Relationship Sar Studies of N 3,5 Dichlorophenyl Quinazolin 4 Amine Analogs

Impact of Substitutions on the Quinazoline (B50416) Core on Biological Activity

The quinazoline ring system, a fusion of a benzene (B151609) and a pyrimidine (B1678525) ring, offers multiple positions for substitution, each playing a critical role in the molecule's interaction with biological targets. nih.govnih.gov

Substituent Effects at C-2 Position

The C-2 position of the quinazoline core has been a focal point for synthetic modifications to modulate biological activity. Studies have shown that the nature of the substituent at this position can significantly impact the compound's potency and selectivity. For instance, the introduction of a phenyl group at the C-2 position has been identified as a crucial requirement for the inhibition of Breast Cancer Resistance Protein (BCRP), a key player in multidrug resistance in cancer. nih.gov Further investigations have revealed that small lipophilic groups at the C-2 position may enhance tubulin polymerization inhibitory activity. nih.gov In the context of PARP (Poly(ADP-ribose) polymerase) inhibition, electron-donating groups at the C-2 position are more favorable than electron-withdrawing groups. nih.gov Conversely, for dihydrofolate reductase (DHFR) inhibition, a thioalkyl group at the C-2 position of the quinazoline-4-one scaffold has been shown to increase activity. nih.gov Some research also indicates that dihydropyrazolo[1,5-c]quinazolines with an electron-releasing substituent at the 2-position demonstrated increased inhibitory activity against topoisomerase II. nih.gov

Substituent Effects at C-6 and C-7 Positions

The C-6 and C-7 positions on the benzene ring portion of the quinazoline nucleus are also critical for biological activity, particularly in the context of anticancer agents. The introduction of various substituents at these positions has been shown to modulate the inhibitory activity against several cancer cell lines. nih.gov For example, the substitution of a 2,4-substituted-arylamino group at the C-6 position of quinazoline was found to be more active than a 3-substituted one in topoisomerase inhibition. nih.gov Furthermore, benzoquinazolines featuring a dimethylaminoethyl group at the 6-position have exhibited dual inhibitory activities against both topoisomerase I and II. nih.gov

In the context of tubulin polymerization inhibition, the presence of an electron-releasing group at the C-5 and/or C-6 positions enhances the activity. nih.gov Similarly, for BCRP inhibition, electron-releasing substituents at the C-5 and/or C-6 positions of the quinazoline ring have been shown to be beneficial. nih.gov In contrast, for a different class of BCRP inhibitors, a nitro group at the C-6 position was found to increase activity. nih.gov

Table 1: Impact of C-6 and C-7 Substitutions on Anticancer Activity

PositionSubstituentObserved Effect on Biological ActivityTarget/ActivityCitation
C-62,4-substituted-arylaminoMore active than 3-substituted analogTopoisomerase Inhibition nih.gov
C-6DimethylaminoethylDual inhibition of Topoisomerase I and IITopoisomerase Inhibition nih.gov
C-6Nitro groupIncreased activityBCRP Inhibition nih.gov
C-6 and/or C-5Electron-releasing groupEnhanced activityTubulin Polymerization Inhibition nih.gov
C-6 and C-72-methoxy ethoxyGood to excellent anticancer activitiesAnticancer nih.gov

Influence of Nitrogen Substitution Patterns within the Quinazoline Ring

Altering the nitrogen atoms within the quinazoline ring system, or substituting them, can lead to significant changes in the compound's properties and biological activity. nih.gov The two nitrogen atoms in the pyrimidine ring are not equivalent, which influences the reactivity and interaction of the quinazoline molecule. nih.gov Modifications at the N-1 and N-3 positions of the quinazolinone ring, for example, have been shown to be important for the antimicrobial activity of certain derivatives. researchgate.net Specifically, small alkyl or aromatic groups at the N-1 position of quinazoline are favored over bulky substituents for PARP inhibition. nih.gov

Role of the Dichlorophenyl Moiety in Receptor Interaction and Activity

The N-(3,5-dichlorophenyl) group is a critical pharmacophore that plays a significant role in the interaction of these analogs with their biological targets.

Positional Isomerism of Dichloro Substitution (e.g., 3,5- vs. 3,4-dichlorophenyl)

The specific positioning of the chlorine atoms on the phenyl ring is crucial for biological activity. The 3,5-dichloro substitution pattern is often found to be optimal for the activity of many quinazoline-based inhibitors. For instance, in a series of N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide analogs targeting PPARγ, the 3,5-dichloroaniline (B42879) moiety was a key structural feature. nih.gov In another study on BCRP inhibitors, it was noted that meta substituents on the aniline (B41778) group, such as in the 3,5-dichlorophenyl arrangement, are more suitable than ortho substituents. nih.gov The presence of electron-withdrawing groups at the meta or para position of the aniline ring generally increases the activity of 4-anilinoquinazoline (B1210976) derivatives as BCRP inhibitors. nih.gov

Table 2: Effect of Dichlorophenyl Positional Isomerism

Substitution PatternCompound SeriesKey FindingTargetCitation
3,5-dichloroN-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamidesKey structural feature for high potencyPPARγ nih.gov
meta-substitution (e.g., 3,5-dichloro)4-AnilinoquinazolinesMore suitable than ortho substituents for activityBCRP Inhibition nih.gov
meta or para-substitution4-AnilinoquinazolinesElectron-withdrawing groups increase activityBCRP Inhibition nih.gov

Bioisosteric Replacements of Chlorine Atoms

Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.compreprints.org Replacing the chlorine atoms on the phenyl ring with other halogens or functional groups can have a profound impact on the biological activity of N-phenylquinazolin-4-amine analogs. For example, in a series of anti-inflammatory quinazolinone derivatives, the presence of halogen substituents such as 4-Cl, 4-Br, and 4-CF3 on the phenyl ring attached to a thioamide group was found to be responsible for potent activity. researchgate.net This suggests that while chlorine is effective, other electron-withdrawing groups can also confer significant biological activity. The strategic replacement of chlorine can be used to fine-tune the electronic and steric properties of the molecule to optimize its interaction with the target receptor. preprints.orgnih.gov

Stereochemical Considerations for Enhanced Bioactivity

The introduction of stereocenters into a molecule can have profound effects on its biological activity, as stereoisomers can exhibit different pharmacological and pharmacokinetic profiles. In the context of quinazoline derivatives, stereochemistry can arise from chiral centers or from restricted bond rotation, leading to a phenomenon known as atropisomerism.

While specific studies on the stereoisomers of N-(3,5-dichlorophenyl)quinazolin-4-amine are not prevalent, research on related quinazolinone derivatives has highlighted the importance of stereochemistry. For example, studies on 3-(2-hydroxyphenyl)quinazolin-4-one derivatives have demonstrated the existence of stable C-N atropisomers. In one such study, the (P)-atropisomer was found to be 16-fold more potent against methicillin-resistant Staphylococcus aureus (MRSA) than its (M)-atropisomer, underscoring the critical role of stereochemistry in determining biological efficacy. nih.gov

This principle of differential activity between stereoisomers suggests that the synthesis and evaluation of individual stereoisomers of this compound and its analogs could be a promising strategy for identifying more potent and selective bioactive agents. The production of some quinazoline derivatives in racemic form has been noted in the literature, and their separation into distinct enantiomers or diastereomers would be a critical step in exploring these stereochemical effects. mit.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical framework to correlate the chemical structure of a compound with its biological activity. frontiersin.org These models are invaluable in drug discovery for predicting the activity of novel compounds and for guiding the design of more potent analogs. Various QSAR studies have been conducted on quinazoline derivatives, shedding light on the key molecular descriptors that govern their bioactivity.

For a series of 4(3H)-quinazolone derivatives, 2D-QSAR studies have been performed to understand their activity as tyrosine kinase inhibitors. nih.gov These studies often employ multiple linear regression analysis to build models based on topological, electronic, and physicochemical descriptors. nih.gov

In the realm of 3D-QSAR, methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build models based on the three-dimensional properties of the molecules. These models generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. For instance, 3D-QSAR studies on quinazolinone derivatives have highlighted the importance of electron-withdrawing and lipophilic groups at specific positions for enhancing cytotoxic activity. nih.gov

While a specific QSAR model for this compound was not found, studies on related compounds provide valuable clues. For example, a 3D-QSAR study on 6-arylquinazolin-4-amines as inhibitors of certain kinases yielded models with high predictive power, indicating their reliability for designing new inhibitors. nih.gov The insights from such models, particularly regarding the favorable placement of substituents on the quinazoline and phenyl rings, can be extrapolated to guide the optimization of this compound analogs.

QSAR Model Statistics for 6-arylquinazolin-4-amine Analogs as Clk4 and Dyrk1A Inhibitors nih.gov
Parameter Value for Clk4
0.88
0.79
Parameter Value for Dyrk1A
0.85
0.82

Pharmacophore Identification and Validation

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. Identifying and validating a pharmacophore model is a crucial step in rational drug design and virtual screening of compound libraries.

For quinazoline-based inhibitors, pharmacophore models have been developed to understand their interaction with various biological targets, such as the Epidermal Growth Factor Receptor (EGFR). A typical pharmacophore model for a quinazoline-based EGFR inhibitor might consist of features like hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic groups.

One study on quinazoline-based EGFR inhibitors generated a five-point pharmacophore model (AAARR) with two hydrogen bond acceptors (A), three aromatic rings (R), and excluded volumes. researchgate.net This model was statistically significant, with a high correlation coefficient (R² = 0.9433) and cross-validation coefficient (Q² = 0.8493), indicating its robustness and predictive ability. researchgate.net The validation of such a model is often performed by assessing its ability to predict the activity of a set of test compounds and through techniques like Y-randomization. researchgate.net

The general features of such pharmacophore models for quinazoline derivatives often include:

A hydrogen bond acceptor feature associated with the N1 or N3 atom of the quinazoline ring.

An aromatic ring feature corresponding to the quinazoline core.

Another aromatic ring feature for the substituted phenyl group.

Hydrophobic features, which would be particularly relevant for the 3,5-dichlorophenyl moiety of the target compound.

By understanding the key pharmacophoric features, researchers can design novel this compound analogs that better fit the binding site of a specific biological target, thereby enhancing their bioactivity and selectivity.

Pharmacophore Model Statistics for Quinazoline-based EGFR Inhibitors researchgate.net
Parameter Value
Correlation Coefficient (R²)0.9433
Cross-validation Coefficient (Q²)0.8493
F value97.10

Molecular Mechanisms of Action and Target Elucidation

Kinase Inhibition Profiles and Selectivity

Quinazoline-based compounds are well-recognized as scaffolds for the development of kinase inhibitors. nih.gov N-(3,5-dichlorophenyl)quinazolin-4-amine derivatives have demonstrated inhibitory activity against a range of kinases, playing a crucial role in cancer therapy and other diseases.

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation. nih.gov Dysregulation of EGFR signaling is a common feature in various cancers, making it a prime target for therapeutic intervention. nih.gov The quinazoline (B50416) core is a favored scaffold for developing EGFR inhibitors due to its high affinity for the enzyme's active site. nih.gov

Mutations in the EGFR gene, such as L858R and the "gatekeeper" T790M mutation, are common mechanisms of resistance to first-generation EGFR inhibitors. nih.govbiomedres.us The T790M mutation, in particular, increases the receptor's affinity for ATP, making it harder for ATP-competitive inhibitors to be effective. nih.gov Research has focused on developing inhibitors that can effectively target these resistant mutants. While many current EGFR inhibitors are based on a quinazoline scaffold, newer generations of inhibitors, such as those with a pyrimidine (B1678525) core, have been developed to be more potent against the T790M mutation while showing less activity against wild-type EGFR. nih.gov For example, osimertinib, a third-generation inhibitor, demonstrates high selectivity for oncogenic EGFR mutants over the wild-type form. nih.gov The development of allosteric inhibitors that bind to a site adjacent to the ATP-binding pocket represents another strategy to overcome resistance mutations like T790M and C797S. nih.gov

Compound/VariantTargetIC50 (nM)Reference
3-bromo-aniline derivativeEGFR3.2 nih.gov
OsimertinibT790M-positive EGFR- nih.gov

IC50 values represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%. A lower IC50 indicates greater potency.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov Inhibiting VEGFR-2 is a validated strategy in cancer therapy. nih.gov Several 4-anilino-quinazoline derivatives have been synthesized and evaluated as dual inhibitors of EGFR and VEGFR-2. nih.govnih.gov The introduction of a phenyl urea (B33335) moiety at the aniline (B41778) ring has been shown to enhance inhibitory activity against both EGFR and VEGFR-2. nih.gov Similarly, linking a 3-nitro-1,2,4-triazole (B13798) motif to the quinazoline core has yielded potent dual inhibitors. nih.gov A specific 3-phenylquinazolin-2,4(1H,3H)-dione derivative, compound 3d, showed comparable activity to the known inhibitor cabozantinib (B823) against VEGFR-2, with an IC50 value of 51 nM. nih.gov Another derivative, 3e, also displayed notable inhibition with an IC50 of 83 nM. nih.gov

CompoundTargetIC50 (nM)Reference
Compound 3dVEGFR-251 nih.gov
Compound 3eVEGFR-283 nih.gov

Data highlights the potential for quinazoline derivatives to act as potent anti-angiogenic agents.

The development of multi-kinase inhibitors, which can target several signaling pathways simultaneously, is a promising strategy to overcome drug resistance and improve therapeutic outcomes. nih.gov The quinazoline scaffold has been utilized to design compounds that inhibit a broader spectrum of kinases beyond EGFR and VEGFR-2. nih.govnih.gov For example, the quinazoline-based compound BPR1K871 was identified as a potent dual inhibitor of FLT3 and AURKA kinases, with IC50 values of 19 nM and 22 nM, respectively. nih.gov Kinome profiling revealed that BPR1K871 has the potential to inhibit multiple kinases, making it a candidate for treating various malignancies, including acute myeloid leukemia (AML). nih.gov

In addition to kinase inhibition, derivatives of the this compound structure have been explored as allosteric modulators of G protein-coupled receptors (GPCRs), such as the A3 adenosine (B11128) receptor (A3AR). nih.govnih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, offering a more nuanced way to control receptor activity. nih.gov Specifically, 1H-imidazo[4,5-c]quinolin-4-amine derivatives have been identified as positive allosteric modulators (PAMs) of the A3AR. nih.govnih.gov These PAMs can enhance the effect of the natural ligand, adenosine, which is beneficial in conditions driven by chronic inflammation. nih.gov LUF6000 is a notable example of an A3AR PAM based on this scaffold. nih.govtargetmol.com

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

Enzyme Inhibition Beyond Kinases

While the quinazoline nucleus is a well-known scaffold for kinase inhibitors, investigations into its effects on other enzyme classes are ongoing. For the specific compound this compound, direct inhibitory data on the following enzymes is not extensively documented in publicly available literature. The discussion below outlines the function of these enzymes as therapeutic targets.

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) Inhibition

No specific studies detailing the inhibition of Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) by this compound have been identified.

DprE1 is a critical flavoenzyme essential for the viability of Mycobacterium tuberculosis. nih.govnih.gov It is a key component in the biosynthesis of the mycobacterial cell wall, specifically catalyzing the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA). nih.govresearchgate.net DPA is the sole precursor for arabinogalactan (B145846) and lipoarabinomannan, which are vital structural elements of the cell wall. researchgate.net Inhibition of DprE1 disrupts this pathway, leading to cell lysis and bacterial death. researchgate.net Many potent DprE1 inhibitors, such as those from the benzothiazinone (BTZ) class, are nitroaromatic compounds that act as prodrugs. nih.govresearchgate.net The nitro group is reduced by the DprE1 flavin cofactor (FAD), forming a reactive nitroso species that covalently binds to a cysteine residue (Cys387) in the enzyme's active site, leading to irreversible inhibition. nih.govresearchgate.net

Poly(ADP-ribose) Polymerase (PARP) Inhibition

There is no direct experimental evidence confirming the inhibition of Poly(ADP-ribose) Polymerase (PARP) by this compound.

PARP enzymes, particularly PARP-1 and PARP-2, are central to the DNA damage response, playing a crucial role in the repair of single-strand breaks (SSBs). frontiersin.orgnih.gov PARP inhibitors function by competing with the enzyme's natural substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). frontiersin.org This inhibition blocks the repair of SSBs, which can then lead to the formation of more cytotoxic double-strand breaks (DSBs) during DNA replication. nih.gov In tumors with pre-existing defects in homologous recombination repair (HR), such as those with BRCA1 or BRCA2 mutations, the inability to repair these DSBs leads to cell death through a process known as synthetic lethality. nih.govnih.gov Some 4-quinazolinone derivatives have been investigated as PARP inhibitors, with compounds like 8-hydroxy-2-methylquinazolin-4(3H)-one (NU-1025) showing inhibitory activity. researchgate.net

Aromatase Enzyme Activity Suppression

Specific research on the suppression of aromatase enzyme activity by this compound is not available.

Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis, converting androgens into estrogens. nih.gov It is a key therapeutic target in hormone-dependent breast cancer. nih.gov Aromatase inhibitors are designed to block this conversion, thereby reducing estrogen levels and slowing cancer growth. Structure-activity relationship studies of other compound classes, such as 4-amino-4H-1,2,4-triazole derivatives, have shown that potent inhibition can be achieved, leading to the development of selective inhibitors. nih.gov

Inhibition of Ribonucleotide Reductase and Topoisomerases (Theoretical/Docking Studies)

Theoretical and molecular docking studies specifically investigating the interaction of this compound with ribonucleotide reductase or topoisomerases have not been reported in the reviewed literature.

Ribonucleotide Reductase (RR) is an essential enzyme that catalyzes the rate-limiting step in the synthesis of deoxyribonucleoside diphosphates (dNTPs), the building blocks for DNA synthesis and repair. nih.gov Because cancer is characterized by uncontrolled cell proliferation which requires a large supply of dNTPs, RR is an attractive target for cancer therapy. nih.gov

Topoisomerases (Topo) are enzymes that manage the topology of DNA during replication and transcription. Topoisomerase II (Topo II) inhibitors can act in two main ways: as "poisons" that stabilize the transient covalent complex between the enzyme and DNA, leading to DNA strand breaks, or as catalytic inhibitors that block the enzyme's function without stabilizing the complex. nih.gov Certain quinazoline derivatives have been explored as potential Topo II inhibitors. nih.gov

Interactions with Specific Cellular Pathways

The influence of this compound on specific cellular signaling cascades is an area requiring further research.

Modulation of Interferon Signaling Pathways

There is no published data on the modulation of interferon signaling pathways by this compound.

Interferon (IFN) signaling pathways are crucial components of the innate immune response to pathogens and cancer. nih.gov Upon binding to their receptors, interferons activate the JAK-STAT signaling cascade. nih.gov For instance, interferon-gamma signaling primarily involves the JAK1/JAK2-STAT1 axis, leading to the transcription of numerous interferon-stimulated genes (ISGs). nih.gov These pathways are critical for immune evasion in tumors, as they can regulate the expression of immune checkpoint ligands like PD-L1. nih.gov

Data Tables

Table 1: Overview of Enzyme Functions

Enzyme Function Role in Disease/Biology
DprE1 Catalyzes a key step in mycobacterial cell wall synthesis. nih.govresearchgate.net Essential for Mycobacterium tuberculosis survival; a target for anti-tuberculosis drugs. nih.gov
PARP Senses and initiates the repair of DNA single-strand breaks. frontiersin.orgnih.gov A target in cancer therapy, especially for tumors with HR deficiencies (e.g., BRCA mutations). nih.govnih.gov
Aromatase Converts androgens to estrogens. nih.gov A target for treating hormone-dependent breast cancer. nih.gov
Ribonucleotide Reductase Catalyzes the formation of deoxyribonucleotides for DNA synthesis. nih.gov A target for anti-cancer drugs due to its role in cell proliferation. nih.gov

| Topoisomerases | Resolve DNA topological problems during replication and transcription. nih.gov | A target for anti-cancer drugs that induce DNA damage. nih.gov |

Table 2: Overview of Cellular Pathway

Pathway Function Role in Disease/Biology

| Interferon Signaling | Mediates innate immune responses to pathogens and tumors. nih.gov | Regulates anti-tumor immunity and can be exploited by cancers for immune evasion via PD-L1 upregulation. nih.gov |

Ligand-Target Binding Kinetics and Thermodynamics

Detailed information regarding the ligand-target binding kinetics and thermodynamics of This compound is not available in the reviewed scientific literature. To understand the affinity, association and dissociation rates (k_on and k_off), and the thermodynamic driving forces (enthalpy and entropy) of its interaction with any potential biological target, dedicated biophysical studies would be necessary. Such studies are crucial for rational drug design and for optimizing the compound's potency and selectivity. At present, no such data has been publicly reported for this specific molecule.

Preclinical Biological Evaluation

In Vitro Efficacy Studies

The anti-proliferative potential of N-(3,5-dichlorophenyl)quinazolin-4-amine and its derivatives has been evaluated across a spectrum of human cancer cell lines using assays such as the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide] assay. researchgate.netnih.gov These studies aim to determine the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC50).

Derivatives of the quinazoline (B50416) scaffold have demonstrated a broad spectrum of anti-cancer activity. researchgate.netnih.govacademicjournals.org For instance, a series of 4-aminoquinazoline derivatives were assessed for their antiproliferative activities against six cancer cell lines: HCT-116, SK-HEP-1, MDA-MB-231, SNU638, A549, and MCF-7. nih.gov Similarly, another study investigated the anti-cancer activities of N-(4-chlorophenyl)-5,6,7-trimethoxyquinazolin-4-amine dihydrochloride (B599025) against four different cell lines, revealing a wide spectrum of activity. researchgate.netacademicjournals.org In one study, a novel series of 4-anilinoquinazoline (B1210976) analogues were evaluated for their efficacy in human breast cancer (BT-20) and colorectal cancer (HCT116, HT29, and SW620) cell lines. nih.govnih.gov The compound N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8) showed significant potency, particularly against colorectal cancer cells. nih.govnih.gov

The results from various studies, presented in the table below, highlight the dose-dependent anti-proliferative effects of these compounds. nih.govacademicjournals.org

Table 1: In Vitro Anti-Proliferative Activity of this compound Derivatives

Compound/Derivative NameCell LineCancer TypeIC50 (µM)
N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8)HCT116Colorectal Cancer8.50 ± 2.53
N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8)HT29Colorectal Cancer5.80 ± 0.92
N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8)SW620Colorectal Cancer6.15 ± 0.37
N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8)BT-20Breast Cancer11.69 ± 3.73
4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazolinePC-3Prostate Cancer13.0 ± 1.4
N-(4-chlorophenyl)-5,6,7-trimethoxyquinazolin-4-amine dihydrochloridePC-3Prostate Cancer24.46

This table is interactive. You can sort and filter the data. Note: The data represents findings from various studies on quinazoline derivatives, which are structurally related to this compound. nih.govacademicjournals.orgnih.govnih.gov

Quinazoline derivatives exert their anti-cancer effects not only by inhibiting proliferation but also by inducing programmed cell death (apoptosis) and causing cell cycle arrest. nih.govnih.govnih.gov

Studies have shown that these compounds can trigger the intrinsic apoptotic pathway. nih.govnih.gov For example, treatment of SW620 colorectal cancer cells with N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine led to the activation of caspase-9, an initiator caspase, as well as the executioner caspases-3 and 7. nih.govnih.gov The activation of these caspases ultimately leads to DNA fragmentation and cell death. nih.gov Further evidence from studies on other quinazolinone derivatives confirms the induction of early and late apoptosis, which is often associated with the upregulation of pro-apoptotic proteins like BAX and the downregulation of anti-apoptotic proteins such as Bcl-2. bue.edu.egresearchgate.net

In addition to inducing apoptosis, these compounds have been found to impair cell proliferation by arresting the cell cycle. nih.govbue.edu.eg Flow cytometry analysis has revealed that certain 4-aminoquinazoline derivatives can cause cell cycle arrest at the G1 phase. nih.gov Other related compounds have been shown to arrest the cell cycle at the G2/M phase. nih.govnih.govbue.edu.eg This disruption of the normal cell cycle progression prevents cancer cells from dividing and growing. nih.govbue.edu.eg The mechanism often involves the modulation of key regulatory proteins; for instance, some derivatives cause an overexpression of p21, a protein that can halt the cell cycle. bue.edu.eg

The ability of cancer cells to form colonies and migrate is fundamental to tumor growth and metastasis. Assays that measure these characteristics are crucial for evaluating the anti-cancer potential of a compound. Studies on related quinoline-4(1H)-one derivatives have demonstrated significant inhibition of anchorage-independent cell growth and cellular invasion. researchgate.net In colony formation assays, which assess the ability of single cells to grow into a colony, treatment with such compounds typically results in a reduced number and size of colonies compared to untreated controls. researchgate.net

Wound healing or scratch assays are used to evaluate cell migration. researchgate.net In these experiments, a "wound" is created in a confluent monolayer of cancer cells. The ability of the cells to migrate and close this gap is monitored over time. Treatment with effective anti-migratory compounds, such as certain quinoline (B57606) derivatives, has been shown to significantly slow down this process in a dose-dependent manner. researchgate.netresearchgate.net These findings suggest that compounds based on the quinazoline/quinoline scaffold can suppress key processes involved in tumor progression and metastasis. researchgate.net

Quinazoline derivatives have been identified as potent inhibitors of various RNA viruses, a class that includes significant human pathogens. nih.gov The primary mechanism of action is often the inhibition of viral replication by targeting essential viral enzymes like the RNA-dependent RNA polymerase (RdRp). nih.govnih.gov

Specifically, a derivative named 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one demonstrated significant inhibitory activity against both Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and Middle East Respiratory Syndrome Coronavirus (MERS-CoV) in in vitro studies. researchgate.net Another study screened numerous quinoline and quinazoline derivatives and identified three compounds that showed remarkable potency in inhibiting RNA synthesis driven by the SARS-CoV-2 RdRp with low cytotoxicity. nih.gov

Furthermore, a quinazolinone-based compound, ML336, has been developed as a potent inhibitor of Venezuelan Equine Encephalitis Virus (VEEV). nih.gov This compound was found to dramatically reduce the viral titer and appears to target the VEEV non-structural protein 2 (nsP2), which is crucial for the replication and transcription of viral RNA. nih.gov

Table 2: In Vitro Anti-Viral Activity of this compound Derivatives

Compound/Derivative NameVirusAssay/TargetIC50 (µM)
7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-oneSARS-CoV-2Viral Replication0.23
ML336VEEVCytopathic Effect (CPE)< 1

This table is interactive. You can sort and filter the data. Note: The data represents findings from various studies on quinazoline derivatives, which are structurally related to this compound. researchgate.netnih.gov

Anti-Viral Activity against RNA Viruses (e.g., SARS-CoV-2, MERS-CoV, VEEV)

Assessment against Specific Viral Strains

The 4-anilinoquinazoline scaffold has been identified as a source of potent antiviral agents. Research into this chemical class has demonstrated its potential against flaviviruses. Specifically, screening of 4-anilinoquinazoline libraries led to the identification of novel inhibitors of the Dengue Virus (DENV). nih.gov Further optimization of related 4-anilinoquinoline derivatives resulted in compounds with high potency, inhibiting DENV infection at nanomolar concentrations, indicating that this scaffold is a promising starting point for the development of new antiviral therapies. nih.gov

Antimicrobial Activity Against Bacterial and Fungal Pathogens

Derivatives of 4-anilinoquinazoline have been synthesized and evaluated for their antimicrobial properties against a range of pathogens.

Studies have shown that this chemical class can exhibit significant antibacterial effects. For instance, certain 2,6-disubstituted 4-anilinoquinazolines were found to be active against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. nih.gov In another study, novel N,2-diphenylquinazolin-4-amine derivatives were synthesized and tested, with some compounds showing more potent activity against Gram-positive strains than Gram-negative ones. lums.ac.ir Notably, the derivative N-(3-chlorophenyl)-2-phenylquinazolin-4-amine , a close structural analog of the subject compound, demonstrated potent activity against S. aureus. lums.ac.ir Other research has identified 4-anilinoquinazoline derivatives with activity against Gram-negative bacteria like Escherichia coli. nih.govscilit.com

Conversely, the antifungal activity of this class appears to be less pronounced. Multiple studies screening 4-anilinoquinazoline derivatives against fungal pathogens, such as Candida albicans, reported that the tested compounds did not exhibit remarkable antifungal effects. lums.ac.irnih.govscilit.com

Minimum Inhibitory Concentration (MIC) Determinations

The antimicrobial potency of 4-anilinoquinazoline derivatives has been quantified through Minimum Inhibitory Concentration (MIC) assays, which determine the lowest concentration of a substance that prevents visible growth of a microorganism. The data reveals a range of activities dependent on the specific derivative and the microbial strain.

One study found that a specific 4-anilinoquinazoline derivative (4c ) displayed an MIC of 32 µg/mL against E. coli. nih.gov A separate investigation into N,2-diphenylquinazolin-4-amine derivatives yielded more potent results; for example, N-(3-chlorophenyl)-2-phenylquinazolin-4-amine (3e) had an MIC of 3.9 µg/mL against S. aureus, and 1-phenyl-2-(2-phenylquinazolin-4-yl)hydrazine (3g) showed an MIC of 62.5 µg/mL against P. aeruginosa. lums.ac.ir Furthermore, derivatives of the related 4-anilinoquinoline scaffold have been evaluated against Mycobacterium tuberculosis, with some compounds showing MIC₉₀ values in the range of 0.63-1.25 µM. nih.gov

CompoundMicroorganismMIC (µg/mL)Source
Derivative 4cEscherichia coli32 nih.gov
N-(3-chlorophenyl)-2-phenylquinazolin-4-amine (3e)Staphylococcus aureus3.9 lums.ac.ir
1-phenyl-2-(2-phenylquinazolin-4-yl)hydrazine (3g)Pseudomonas aeruginosa62.5 lums.ac.ir
Activity against Drug-Resistant Microbial Strains

A critical area of research is the efficacy of new chemical entities against drug-resistant pathogens. The quinazoline scaffold has shown promise in this regard. A series of 2-anilinoquinazoline compounds demonstrated potent activity against strains of Plasmodium falciparum that were resistant to established antimalarials like chloroquine, mefloquine, and artemisinin. asm.organu.edu.au This suggests that their mechanism of action may differ from these existing drugs, allowing them to bypass common resistance pathways. asm.organu.edu.au

In the field of oncology, which often provides insights applicable to antimicrobial research, 4-anilinoquinazoline derivatives have been specifically designed to overcome drug resistance. For example, new derivatives have been developed as effective inhibitors of the EGFR-C797S mutation, which confers resistance to third-generation cancer therapies. nih.gov Additionally, the related 4-anilinoquinoline scaffold has been investigated for activity against multi-drug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis, highlighting the potential of this chemical class to address significant resistance challenges. nih.gov

Anti-Parasitic Activity (e.g., Plasmodium falciparum)

The 4-anilinoquinazoline class and its close relatives have been extensively evaluated as anti-parasitic agents, particularly for their potential in treating malaria. A series of 4-amino 2-anilinoquinazolines showed potent, nanomolar-level activity against the asexual blood stages of P. falciparum, the most lethal human malaria parasite. asm.organu.edu.aunih.gov

The activity of these compounds extends to other parasites as well. The most promising 4-amino 2-anilinoquinazolines were equally effective against the zoonotic parasite P. knowlesi. asm.orgnih.gov However, their potency was reduced against other apicomplexan parasites like Toxoplasma gondii and Cryptosporidium parvum, where inhibitory concentrations were generally in the low micromolar range. anu.edu.au This suggests that the molecular target of these compounds in Plasmodium may be absent or significantly different in other parasites. anu.edu.au Optimization efforts have led to the development of lead compounds that are fast-acting and effective against multidrug-resistant P. falciparum. acs.org

Immunomodulatory Properties in Immune Cell Models

Beyond direct antimicrobial and anti-parasitic effects, the 4-anilinoquinazoline scaffold has been shown to possess immunomodulatory properties. Derivatives of this class have been identified as the first potent, nanomolar-range inhibitors of the NOD1-RIPK2 signaling pathway. acs.org The NOD1 receptor is a key component of the innate immune system that recognizes bacterial peptidoglycans and initiates an inflammatory response. By inhibiting this pathway, these compounds can modulate the host immune response to bacterial components. Structure-activity relationship studies revealed that the nature of the aniline (B41778) group is a critical determinant of this inhibitory activity. acs.org

In Vivo Efficacy Studies in Relevant Animal Models (excluding human data)

Select derivatives from the broader anilinoquinazoline (B1252766) class have advanced to in vivo testing in animal models, demonstrating their potential for systemic therapeutic use.

In the context of anti-parasitic activity, lead 2-anilino 4-amino substituted quinazolines have been shown to be orally efficacious in a murine (mouse) model of malaria, effectively clearing P. falciparum blood-stage parasites. asm.organu.edu.auacs.org

In oncology, a field where 4-anilinoquinazolines are widely studied as kinase inhibitors, in vivo efficacy has also been established. One derivative possessing a basic side chain at the C-7 position was administered orally to mice with Calu-6 lung carcinoma xenografts. nih.gov The treatment resulted in significant, dose-dependent inhibition of tumor growth. nih.gov Another derivative designed to target a drug-resistant cancer mutation also significantly inhibited tumor growth in a xenograft model in mice, demonstrating that compounds of this class can be effective when administered systemically. nih.gov

Animal Models for Anti-Cancer Efficacy

While direct in vivo anti-cancer efficacy studies specifically for "this compound" are not extensively detailed in the reviewed literature, the broader class of quinazoline derivatives has been rigorously evaluated in various animal models, particularly xenograft models. These models are foundational in oncology research for assessing the anti-tumor activity of new chemical entities. ekb.egmdpi.com

Typically, human cancer cell lines are implanted into immunodeficient mice, which then develop tumors. The efficacy of a test compound is evaluated by its ability to inhibit tumor growth. For instance, studies on other quinazoline derivatives have utilized xenograft models of non-small cell lung cancer, colon adenocarcinoma, and prostate cancer to demonstrate anti-tumor activity. researchgate.netacademicjournals.orgnih.gov

One study on a series of [4-(2-phenylethenesulfonylmethyl)phenyl]-quinazolin-4-yl-amines utilized the HT-29 human colon adenocarcinoma xenograft model to test for in vivo efficacy. nih.gov Another investigation into 3,4-dihydroquinazoline dihydrochloride, a related quinazoline compound, employed an A549 non-small cell lung cancer xenograft model in BALB/c nude mice, showing significant tumor-weight inhibition. academicjournals.org Similarly, pyrazolo[3,4-d]pyrimidine-6-amine-based inhibitors, which share a heterocyclic core structure, demonstrated significant tumor growth reduction in mouse PC3 prostate cancer xenograft studies. researchgate.net

The general approach in these studies involves the administration of the compound to the tumor-bearing mice and monitoring tumor volume and weight over time compared to a control group. The selection of the animal model and the cancer cell line is critical and is often based on the proposed mechanism of action of the drug. For quinazoline derivatives that act as kinase inhibitors, cell lines with known mutations in signaling pathways like the Epidermal Growth Factor Receptor (EGFR) are often chosen. ekb.egnih.govresearcher.life

Table 1: Representative Animal Models for Anti-Cancer Efficacy of Quinazoline Derivatives

Compound Class/Derivative Animal Model Cancer Type Key Findings Reference
[4-(2-phenylethenesulfonylmethyl)phenyl]-quinazolin-4-yl-amines HT-29 Xenograft Human Colon Adenocarcinoma Promising anti-tumor activity observed. nih.gov
3,4-dihydroquinazoline dihydrochloride A549 Xenograft (BALB/c nude mice) Human Non-Small Cell Lung Cancer 49% tumor-weight inhibition. academicjournals.org
Pyrazolo[3,4-d]pyrimidine-6-amine-based inhibitors PC3 Xenograft (mice) Human Prostate Cancer Significant reduction in tumor growth. researchgate.net
7-chloro-3-[substituted (amino/phenyl amino)]-2-phenyl quinazolin-4 (3H)-one/thione derivatives Ehrilich Ascites Carcinoma (Swiss albino mice) Ascitic Tumor Significant antitumor activity, increased life span. researchgate.net

Animal Models for Anti-Viral Efficacy

The anti-viral properties of quinazoline derivatives have been assessed in relevant animal models, with significant findings for a close analog of "this compound" against SARS-CoV-2.

In a key study, 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one , a structurally similar compound, was evaluated for its in vivo efficacy against SARS-CoV-2. nih.govresearchgate.net The animal model used was the human angiotensin-converting enzyme 2 (hACE2) transgenic mouse, which is a standard model for studying SARS-CoV-2 infection as it expresses the human receptor for the virus. nih.govresearchgate.net In this model, the compound was administered orally, and the outcomes measured included survival rate and viral load in the lungs. The results demonstrated that this quinazoline derivative significantly improved the survival rate of the infected mice and led to a reduction in the pulmonary viral load. nih.govresearchgate.net This suggests a potent in vivo anti-viral effect against SARS-CoV-2. nih.govresearchgate.net

Other quinazolinone derivatives have also been tested in animal models for different viruses. For example, 2-methylquinazolin-4(3H)-one was investigated for its therapeutic potential against Influenza A virus (H1N1)-induced acute lung injury in mice. mdpi.com This study focused on the compound's ability to ameliorate lung edema and reduce viral neuraminidase and nucleoprotein expression. mdpi.com Animal models for influenza research are well-established and include mice, ferrets, and non-human primates, each offering unique advantages for studying viral pathogenesis and the efficacy of antiviral agents. nih.govnih.govmdpi.com

Table 2: Animal Models for Anti-Viral Efficacy of "this compound" Analogs

Compound/Analog Animal Model Virus Key Findings Reference
7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one hACE2 Transgenic Mouse SARS-CoV-2 Improved survival rate, reduced lung viral load. nih.govresearchgate.net
2-methylquinazolin-4(3H)-one Mouse Influenza A (H1N1) Ameliorated lung edema, reduced viral protein expression. mdpi.com

Animal Models for Antimicrobial Efficacy

For bacterial infections, models such as the neutropenic murine thigh infection model are commonly used to assess the efficacy of new antibiotics. pharmpharm.ru This model allows for the evaluation of a compound's ability to reduce bacterial burden in a localized infection. Systemic infection models, where bacteria are introduced intravenously, are also employed to study a compound's effectiveness in a more disseminated disease state.

In the context of fungal infections, various animal models are utilized, including those for Candida species. fda.govnih.govnih.govresearchgate.netfrontiersin.org The mouse model of systemic candidiasis, induced by intravenous injection of Candida albicans, is a highly reproducible and well-characterized model for testing antifungal compounds. frontiersin.org Key endpoints in these models often include animal survival and the fungal burden in target organs such as the kidneys. frontiersin.org Another relevant model is the catheter-associated biofilm infection model, which is important for testing compounds against drug-resistant biofilms. nih.gov

Although specific data for "this compound" is pending, the established protocols for in vivo antimicrobial testing provide a clear path for its future evaluation.

Table 3: Commonly Used Animal Models for Antimicrobial Efficacy

Infection Type Animal Model Pathogen Example Typical Endpoints Reference
Bacterial Neutropenic Murine Thigh Staphylococcus aureus, Streptococcus pneumoniae Bacterial load in tissue pharmpharm.ru
Fungal (Systemic) Mouse (intravenous infection) Candida albicans Survival, fungal burden in organs (e.g., kidneys) frontiersin.org
Fungal (Biofilm) Rat/Mouse (catheter implant) Candida albicans Biofilm formation, fungal load on catheter nih.gov

Translational Relevance of Preclinical Models

The translational relevance of preclinical animal models is a critical consideration in drug development, as it pertains to how well the results from these models can predict clinical outcomes in humans. For quinazoline-based compounds, particularly in oncology, the use of patient-derived xenograft (PDX) models is gaining prominence due to their potential for higher predictive value compared to traditional cell line-derived xenografts. nih.govnih.gov PDX models are believed to better recapitulate the heterogeneity and microenvironment of human tumors. nih.gov

The predictive value of preclinical cancer models can be influenced by the study design and the specific cancer type. nih.govcollectionscanada.gc.ca For instance, the in vitro cell line model has shown predictive value for certain cancers, and the human xenograft model has been predictive for non-small cell lung and ovarian cancers when panels of xenografts are used. nih.gov The success of several FDA-approved quinazoline-based kinase inhibitors, such as gefitinib (B1684475) and erlotinib, was preceded by extensive preclinical evaluation in such models, underscoring their importance in the development pipeline. nih.govresearcher.life

In the realm of anti-viral research, the use of transgenic models like the hACE2 mouse for SARS-CoV-2 has been instrumental in testing the efficacy of novel therapeutics. nih.govresearchgate.net The ability of these models to mimic key aspects of the human disease, such as viral entry and lung pathology, enhances their translational relevance. researchgate.netmdpi.com

The ultimate goal of these preclinical evaluations is to gather sufficient evidence of in vivo efficacy and to understand the compound's mechanism of action in a living organism, thereby providing a strong rationale for advancing the compound to clinical trials. The data from these animal models are essential for determining the potential of "this compound" and its derivatives as therapeutic agents.

Computational and Theoretical Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in structure-based drug design for identifying potential drug candidates and elucidating their mechanism of action.

Molecular docking simulations for quinazoline (B50416) derivatives have successfully identified specific binding pockets and key amino acid residues that are crucial for their biological activity. For instance, studies on inhibitors featuring the 3,5-dichlorophenyl moiety have provided detailed views of their interactions within enzyme active sites. In one such study, a (3,5-dichlorophenyl)pyridine-derived inhibitor was shown to bind to the proprotein convertase furin through an induced-fit mechanism. researchgate.net The simulation revealed that the 3,5-dichlorophenyl group of the inhibitor occupies a space within the binding cleft, leading to the displacement of the residue Trp254, highlighting a significant conformational change in the receptor upon binding. researchgate.net

Docking studies of other quinazoline-based compounds into different protein targets have consistently highlighted the importance of specific types of interactions. For example, in the active site of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a critical amino acid, Met 769, often forms a key hydrogen bond with the quinazoline core. nih.gov Similarly, when docked into the DNA binding site of NF-κB, quinazolinone derivatives were found to interact with a range of important residues, including Arg54, Tyr57, Cys59, and Glu60. nih.gov These interactions, which include hydrogen bonds, hydrophobic interactions, and π-π stacking, are fundamental to the ligand's ability to bind with high affinity and specificity. The process of identifying the binding site often involves defining a grid box around a co-crystallized ligand or known active site residues. heteroletters.orgresearchgate.net

A primary output of molecular docking simulations is the prediction of binding affinity, which is often quantified as a "docking score" or "binding energy," typically in units of kcal/mol. A more negative score generally indicates a more favorable binding interaction. These predicted values are crucial for ranking potential drug candidates before their synthesis and experimental testing.

For quinazoline derivatives, docking studies have predicted strong binding affinities against various therapeutic targets. While specific docking data for N-(3,5-dichlorophenyl)quinazolin-4-amine is not extensively published, studies on closely related analogues provide valuable benchmarks. For example, experimental assays have shown that N-(3-chlorophenyl)quinazolin-4-amine, a close analogue, inhibits the Epidermal growth factor receptor (EGFR) with an IC50 value of 23 nM. Computational studies on other quinazoline hybrids have reported significant docking scores against cancer-related kinases, as detailed in the table below.

Compound/Derivative ClassTarget ProteinPredicted Binding Affinity (Docking Score)Reference
Quinazoline-morpholinobenzylideneamino hybridVEGFR2-12.407 kcal/mol nih.gov
Quinazoline-morpholinobenzylideneamino hybridVEGFR1-11.744 kcal/mol nih.gov
Substituted Quinazolin-4-one (QZN-16)Cyclooxygenase-2 (COX-2)-10.32 kcal/mol researchgate.net
Quinazoline-morpholinobenzylideneamino hybridEGFR-10.359 kcal/mol nih.gov

These values demonstrate the potential for quinazoline-based scaffolds to form stable and high-affinity complexes with various enzymes, which is a key requirement for effective pharmacological activity.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

For quinazoline-based inhibitors, MD simulations have been employed to validate docking results and analyze the stability of the predicted binding poses. nih.gov Key metrics evaluated during these simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). nih.gov

RMSD measures the average deviation of the protein or ligand atoms from a reference structure over the course of the simulation. Low and stable RMSD values, often plateauing around 1-2 Å, suggest that the ligand-protein complex remains in a stable conformation. nih.gov

RMSF measures the fluctuation of individual residues or atoms, providing insight into the flexibility of different parts of the protein and the ligand.

In studies of quinazoline-morpholine hybrids targeting VEGFR1 and VEGFR2, MD simulations showed that the ligand-protein complexes exhibited high stability, with minimal RMSD and RMSF values. nih.gov Furthermore, these simulations confirmed that crucial interactions, such as hydrogen bonds identified in docking, were maintained for over 90% of the simulation time, reinforcing the validity of the initial docking pose. nih.gov

SystemSimulation TimeKey MetricsObservationReference
Quinazoline-morpholine hybrid with VEGFR1/VEGFR2Not specifiedRMSD, RMSF, Hydrogen Bond OccupancyComplexes exhibited high stability with RMSD values around 1-2 Å. Key hydrogen bonds were maintained for >90% of the simulation. nih.gov
Quinazoline-2,4,6-triamine derivatives with EGFR-TKNot specifiedInteraction EnergiesCompounds with a benzyl (B1604629) group showed better affinity and stable interactions compared to those with a benzoyl group. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.netmdpi.com By calculating the electron density of a system, DFT can provide deep insights into its chemical properties without the need for experimental synthesis. For this compound, DFT calculations are essential for understanding its intrinsic electronic characteristics.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com

HOMO represents the outermost orbital containing electrons and acts as an electron donor. Its energy level is associated with the molecule's nucleophilicity. youtube.com

LUMO is the innermost orbital without electrons and acts as an electron acceptor, with its energy level relating to electrophilicity. youtube.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that helps characterize the chemical reactivity and kinetic stability of a molecule. malayajournal.org A large HOMO-LUMO gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. DFT calculations for heterocyclic compounds similar to this compound have been performed to determine these values and predict reactivity.

Compound ClassHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Reference
2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole-5.2822-1.27154.0106 malayajournal.org
N-Acetyl-N-(2-ethyl-4-oxo-4H-quinazolin-3-yl)-acetamideReported that charge transfer occurs within the molecule, confirming reactivity. researchgate.net

Analysis of the HOMO and LUMO electron density distribution reveals the most probable sites for chemical reactions. For the quinazoline scaffold, the HOMO is often localized on the fused benzene (B151609) ring system, while the LUMO may be distributed across the pyrimidine (B1678525) and phenyl rings, indicating where electrophilic and nucleophilic attacks are most likely to occur. malayajournal.org

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. chemrxiv.org It is an invaluable tool for predicting reactivity, understanding intermolecular interactions, and identifying sites for electrophilic and nucleophilic attack. malayajournal.orgwalisongo.ac.id The MEP map is color-coded to indicate different potential values:

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are attractive to electrophiles.

Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density (electron-poor). These sites are susceptible to nucleophilic attack.

Green regions represent neutral or near-zero potential.

For this compound, an MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the quinazoline ring due to the presence of lone pairs of electrons, making them potential hydrogen bond acceptors. Conversely, the hydrogen atom of the secondary amine group (N-H) would exhibit a positive potential (blue), identifying it as a hydrogen bond donor site. The dichlorophenyl ring's electrostatic potential would be influenced by the electron-withdrawing chlorine atoms. Such maps are crucial for rationalizing the observed interactions in molecular docking and for designing analogues with improved binding characteristics. researchgate.net

In Silico Screening and Virtual Library Design for Novel Analogs

The discovery and optimization of novel therapeutic agents based on the this compound scaffold are significantly accelerated by computational techniques such as in silico screening and virtual library design. These methods allow for the exploration of vast chemical space to identify promising new analogs with enhanced biological activity before their actual synthesis, thereby saving considerable time and resources. nih.gov

The process often begins with the development of a pharmacophore model derived from the core quinazoline structure. This model represents the essential three-dimensional arrangement of chemical features required for biological activity. tandfonline.com For instance, a 3D-QSAR-based pharmacophore model can be generated from a set of known active quinazoline derivatives. This model then serves as a 3D query to screen large virtual compound databases, such as ZINC or ASINEX, to filter for molecules that possess the desired structural features. nih.govresearchgate.net This ligand-based virtual screening approach is a powerful tool for identifying novel compounds that are structurally diverse yet share the necessary pharmacophoric elements for potent activity. frontiersin.orgnih.gov

Once a pharmacophore model is established, a virtual combinatorial library can be generated around the this compound scaffold. This involves computationally modifying the core structure by attaching various chemical moieties at specific positions. For example, different functional groups can be substituted at the R1, R2, and R3 positions of the quinazoline ring system to create a vast library of virtual analogs. youtube.com This enumerated library can then be subjected to a filtering process based on physicochemical properties and predicted activity. researchgate.net

A key step in the in silico screening workflow is molecular docking, which predicts the preferred orientation of a ligand when bound to a specific target protein. nih.gov For quinazoline derivatives, which are often developed as kinase inhibitors, the virtual analogs would be docked into the ATP-binding site of the target kinase, such as the Epidermal Growth Factor Receptor (EGFR). nih.gov The docking process calculates a binding energy score for each analog, which provides an estimate of its binding affinity. nih.gov Analogs with the most favorable binding energies and interaction profiles with key amino acid residues in the active site are then prioritized for synthesis and biological evaluation. nih.govnih.gov

The successful application of these in silico methods has been demonstrated in the discovery of novel inhibitors for various targets. For example, virtual screening has been successfully employed to identify new JAK2 inhibitors based on a quinazoline template. nih.gov Similarly, a study on quinazoline derivatives targeting EGFR utilized an e-pharmacophore model to screen the eMolecules database, leading to the identification of 19 virtual screening hits. frontiersin.orgnih.gov These hits were then further evaluated using 3D-QSAR models, and their predicted activities were found to be in good agreement with experimental data. frontiersin.orgnih.gov

The table below illustrates a hypothetical virtual library generation based on the this compound scaffold, where different substituents (R1, R2) are added to the core structure to create a library of new analogs for screening.

Scaffold R1 Substituent R2 Substituent Generated Analog
This compound-H-OCH3N-(3,5-dichlorophenyl)-6-methoxyquinazolin-4-amine
This compound-F-OCH3N-(3,5-dichlorophenyl)-6-fluoro-7-methoxyquinazolin-4-amine
This compound-Cl-NH26-amino-N-(3,5-dichlorophenyl)-7-chloroquinazolin-4-amine
This compound-Br-CH3N-(3,5-dichlorophenyl)-6-bromo-7-methylquinazolin-4-amine

Quantitative Structure-Activity Relationship (QSAR) and Pharmacokinetic Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. igi-global.com For this compound and its analogs, QSAR models are instrumental in predicting the inhibitory activity of newly designed compounds before they are synthesized. nih.gov These models are built by correlating various molecular descriptors (physicochemical properties) of the compounds with their experimentally determined biological activities, such as the half-maximal inhibitory concentration (IC50). biointerfaceresearch.com

Several QSAR methodologies have been applied to quinazoline derivatives, including 2D-QSAR and 3D-QSAR. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful as they consider the three-dimensional properties of the molecules. nih.gov These models generate contour maps that visualize the regions around the molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties would likely lead to an increase or decrease in biological activity. nih.gov For example, a CoMSIA contour map might indicate that a bulky, electron-withdrawing group at a specific position on the quinazoline ring would be beneficial for activity. nih.gov

The predictive power of a QSAR model is assessed through rigorous statistical validation. Key parameters include the squared correlation coefficient (R²), which measures the goodness of fit of the model, and the cross-validated squared correlation coefficient (q² or Q²), which assesses the model's predictive ability. nih.gov An externally validated model, tested on a set of compounds not used in its development, provides further confidence in its predictive power, with the predicted R² (R²pred) being a crucial metric. nih.gov

The following table summarizes the statistical parameters of a representative 3D-QSAR model developed for a series of quinazoline derivatives, demonstrating its robustness and predictive capacity.

Model R²pred Reference
CoMFA0.6080.979- frontiersin.org
CoMSIA0.6430.8740.6423 nih.gov

While QSAR models are excellent for predicting pharmacodynamic properties like target inhibition, mechanistic pharmacokinetic modeling, particularly physiologically-based pharmacokinetic (PBPK) modeling, is employed to predict how the compound is absorbed, distributed, metabolized, and excreted by the body. nih.gov PBPK models are "bottom-up" approaches that integrate in vitro data on a compound's physicochemical properties, metabolism, and transporter interactions with physiological information of the organism to simulate its pharmacokinetic profile. amegroups.org

For kinase inhibitors like this compound, PBPK models can be used to predict the drug concentration-time profile in various tissues, including the tumor site. amsterdamumc.nl This is crucial for understanding if therapeutic concentrations are reached and maintained at the target. aacrjournals.orgnih.gov These models can incorporate parameters such as plasma protein binding, tissue partitioning, and interactions with metabolic enzymes (e.g., cytochrome P450s) and drug transporters. nih.govaacrjournals.org

A key application of mechanistic pharmacokinetic modeling is the prediction of target engagement. By simulating the unbound drug concentration at the site of action and comparing it to the in vitro potency (e.g., IC50), a target engagement ratio can be calculated. aacrjournals.orgnih.gov This ratio helps to predict the likelihood of achieving a therapeutic effect in vivo. For instance, a PBPK model might predict that a certain dosing regimen of a quinazoline derivative achieves a target engagement ratio greater than one in the tumor, suggesting that it is likely to be effective. aacrjournals.orgnih.gov This mechanistic understanding of a compound's pharmacokinetics is invaluable for its preclinical and clinical development.

Emerging Research Directions and Future Perspectives

Development of Reversible and Irreversible Pan-HER Inhibitors Based on Quinazoline (B50416) Scaffolds

The Human Epidermal Growth Factor Receptor (HER/EGFR) family of receptor tyrosine kinases is a critical target in oncology. The quinazoline core has proven to be an exceptional scaffold for developing inhibitors against these receptors. nih.gov Research is actively progressing in the design of both reversible and irreversible pan-HER inhibitors, which can target multiple members of the HER family (EGFR/HER1, HER2, HER3, HER4) simultaneously.

A pan-HER approach is advantageous as it can potentially overcome resistance mechanisms that involve signaling redundancy or heterodimerization between different HER family members. The development of these inhibitors often involves sophisticated structure-activity relationship (SAR) studies. For instance, research into novel series of inhibitors bearing an N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine scaffold revealed that modifications to the quinazoline core could yield compounds with sub-nanomolar IC₅₀ values, acting as potent pan-HER reversible inhibitors. nih.gov Concurrently, the strategic incorporation of reactive groups, such as a Michael acceptor, allows for the development of irreversible inhibitors. These compounds form a covalent bond with a specific cysteine residue in the ATP-binding site of the kinase, leading to prolonged and potent inhibition. nih.gov

Inhibitor Type Mechanism of Action Scaffold Example Potential Advantage
Reversible Forms non-covalent bonds (e.g., hydrogen bonds, van der Waals forces) with the target kinase.N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amineTunable binding kinetics.
Irreversible Forms a stable, covalent bond with a key residue (e.g., cysteine) in the kinase active site.Quinazolines with Michael acceptor groupsProlonged target inhibition, high potency.

Strategies for Overcoming Drug Resistance in Target Pathways (e.g., EGFR T790M)

A major challenge in targeted cancer therapy is the emergence of drug resistance. In non-small-cell lung cancer (NSCLC), first-generation EGFR inhibitors like gefitinib (B1684475) and erlotinib, which are based on the 4-anilinoquinazoline (B1210976) structure, often lose efficacy due to the acquisition of a "gatekeeper" mutation, T790M. nih.gov This mutation increases the receptor's affinity for ATP, making the inhibitors less competitive. nih.gov

To counter this, extensive research has focused on designing new generations of quinazoline derivatives.

Second-generation inhibitors were developed to form covalent bonds and inhibit a broader range of kinases, but often had toxicity issues. nih.gov

Third-generation inhibitors were specifically designed to be effective against the T790M mutation while sparing the wild-type (WT) EGFR, thereby improving the therapeutic window. nih.gov

Fourth-generation inhibitors are now being explored to tackle subsequent resistance mutations, such as C797S, which can arise after treatment with third-generation drugs. nih.gov

Researchers are designing novel series of quinazoline derivatives, including urea (B33335), thiourea (B124793), and Michael acceptor-containing compounds, specifically as EGFRL858R/T790M inhibitors. nih.gov For example, the compound designated 8o in one study, a thiourea derivative, showed potent kinase inhibitory activity with IC₅₀ values of 0.8 nM and 2.7 nM against EGFRWT and EGFRL858R/T790M, respectively. nih.gov These efforts highlight a continuous cycle of identifying resistance mechanisms and rationally designing new molecules to overcome them.

EGFR Mutation Effect Resistant To Targeted By
L858R / del19 Activating mutations, increase kinase activity.-1st Gen (Gefitinib, Erlotinib)
T790M "Gatekeeper" mutation, increases ATP affinity.1st Gen Inhibitors3rd Gen (Osimertinib)
C797S Prevents covalent binding of irreversible inhibitors.3rd Gen Inhibitors4th Gen (in development), Allosteric Inhibitors

Exploration of Polypharmacology and Multi-Targeting Approaches

The complexity of cancer signaling, characterized by pathway crosstalk and redundancy, has spurred interest in polypharmacology—the concept of designing single molecules that can modulate multiple targets. The quinazoline scaffold is well-suited for this approach. nih.gov By modifying the substituents on the 4-anilino portion of the quinazoline ring, researchers have successfully created dual inhibitors.

For example, novel 4-anilino-quinazoline derivatives have been synthesized to act as dual inhibitors of both EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov This strategy is compelling because it simultaneously targets tumor cell proliferation (via EGFR) and angiogenesis (via VEGFR2), two critical processes for tumor growth and metastasis. Similarly, other multi-targeted quinazoline-based inhibitors have been developed to target kinases like Aurora A, which plays a critical role in cell cycle regulation. nih.gov This multi-targeting approach aims to achieve a more potent anti-cancer effect and potentially delay the onset of drug resistance compared to single-target agents.

Novel Delivery Systems for Enhanced Research Applications (e.g., targeted cellular uptake)

Enhancing the delivery of quinazoline-based inhibitors to tumor sites while minimizing exposure to healthy tissues is a key area of future research. Novel targeted drug delivery systems (TDDS) are being developed to improve the therapeutic index of these compounds. researchgate.net These systems exploit the unique characteristics of the tumor microenvironment.

Passive Targeting: This approach utilizes the Enhanced Permeability and Retention (EPR) effect, where nanocarriers (like liposomes or polymeric nanoparticles) accumulate in tumor tissue due to leaky vasculature and poor lymphatic drainage. nih.gov

Active Targeting: This involves functionalizing the surface of nanocarriers with ligands (e.g., peptides like RGD, antibodies, or small molecules) that bind to receptors overexpressed on cancer cells. nih.govnih.gov This enhances cellular uptake through receptor-mediated endocytosis. nih.gov For instance, nanoparticles can be coated with ligands that target integrins, which are often overexpressed in tumors. nih.gov

Stimuli-Responsive Systems: These systems are designed to release their drug payload in response to specific triggers within the tumor microenvironment, such as lower pH or the presence of certain enzymes. nih.gov For example, pH-sensitive linkers can be used to create a "stealth" nanoparticle that sheds its protective coating in the acidic environment of a tumor, revealing a targeting ligand or a cell-penetrating peptide. nih.gov

These advanced delivery strategies promise to increase the concentration of compounds like N-(3,5-dichlorophenyl)quinazolin-4-amine at the site of action, thereby boosting their research potential and therapeutic efficacy. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Quinazoline Drug Discovery Research

The discovery and optimization of novel quinazoline inhibitors is a complex, time-consuming, and expensive process. mdpi.com Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to accelerate this pipeline. mdpi.comnih.gov These computational methods leverage vast datasets of chemical structures and biological activities to build predictive models. nih.gov

Key applications in quinazoline research include:

Virtual Screening: ML algorithms can rapidly screen massive virtual libraries of compounds to identify those with a high probability of inhibiting target kinases, significantly narrowing down the candidates for synthesis and testing. nih.gov

De Novo Drug Design: Generative AI models can design entirely new quinazoline derivatives with desired properties, such as high potency, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) profiles. nih.gov

Predictive Modeling: AI can predict drug-target interactions, binding affinities, and potential off-target effects, helping to prioritize the most promising lead compounds. ijirt.org Deep learning models, in particular, are adept at identifying complex patterns in data to improve prediction accuracy. mdpi.com

Drug Repurposing: AI algorithms can analyze biological data to identify new potential targets for existing quinazoline-based drugs. mdpi.com

AI/ML Technique Application in Quinazoline Drug Discovery Benefit
Machine Learning (ML) Virtual screening, QSAR modeling, ADME/Toxicity prediction. mdpi.comSpeeds up identification of promising candidates.
Deep Learning (DL) Predicting drug-target interactions, de novo molecule design. ijirt.orgHigher accuracy, generation of novel structures.
Generative Adversarial Networks (GANs) Optimized molecular structure generation. nih.govCreates novel compounds with specific desired properties.

Advanced Mechanistic Studies to Unravel Intricate Biological Interactions

To fully understand and optimize the therapeutic potential of this compound and its derivatives, it is crucial to move beyond basic efficacy assays and delve into their precise mechanisms of action. Advanced mechanistic studies can provide invaluable insights into the intricate interactions between the compound, its target protein, and the broader cellular environment.

Future research in this area will likely involve:

Structural Biology: Techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide high-resolution, three-dimensional structures of the inhibitor bound to its target kinase. This information is critical for understanding the molecular basis of binding and for rational, structure-based drug design. nih.gov

Biophysical Assays: Methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can quantify the binding kinetics (on/off rates) and thermodynamics of the drug-target interaction. This data offers a more nuanced view of inhibitor performance than a simple IC₅₀ value.

Proteomics and Systems Biology: Using mass spectrometry-based proteomics, researchers can assess how a compound affects the entire cellular proteome and its phosphorylation status. This can reveal unexpected off-target effects or identify downstream signaling consequences, providing a holistic view of the drug's impact on cellular networks.

Advanced Cellular Imaging: High-resolution microscopy techniques can be used to visualize the subcellular localization of the drug and its target in real-time, helping to confirm target engagement within the complex environment of a living cell.

These sophisticated approaches will be essential for elucidating the complete biological profile of novel quinazoline inhibitors, enabling the design of more selective and effective next-generation therapeutics.

Q & A

Q. What are the optimal synthetic routes for N-(3,5-dichlorophenyl)quinazolin-4-amine and its derivatives?

The synthesis of N-(3,5-dichlorophenyl)quinazolin-4-amine derivatives typically involves cyclocondensation or substitution reactions. For example, derivatives like N-(3,5-dichlorophenyl)cyanamide (yield: 97%) can be synthesized by reacting 3,5-dichloroaniline with cyanogen bromide under basic conditions . Key steps include:

  • Reagent selection : Use of chlorosilanes (e.g., BBr₃) for demethylation reactions (e.g., converting methoxy to hydroxy groups with 97% yield) .
  • Reaction optimization : Adjusting solvent systems (e.g., anhydrous chloroform for BBr₃-mediated reactions) and stoichiometric ratios to minimize byproducts.
  • Yield improvement : Sequential purification via column chromatography or recrystallization to isolate high-purity products.

Q. How can structural characterization of this compound derivatives be performed?

  • NMR spectroscopy : ¹H and ¹³C NMR provide detailed insights into substituent positioning and electronic environments. For example, coupling constants (J values) in quinazoline derivatives confirm aromatic proton arrangements .
  • X-ray crystallography : Crystal structures (e.g., triclinic P1 symmetry, a = 8.267 Å, b = 11.271 Å) reveal intermolecular interactions like N–H···N hydrogen bonds and C–H···π stacking, critical for stability and bioactivity .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formulas (e.g., C₂₄H₁₈Cl₄N₄ for a pyrimidine derivative) .

Q. What methodologies are used for initial biological activity assessment?

  • Antimicrobial assays : Broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains.
  • Anticancer screening : MTT assays on cancer cell lines (e.g., IC₅₀ values for quinazoline derivatives targeting tyrosine kinases) .
  • Enzyme inhibition studies : Fluorometric assays to evaluate interactions with targets like dihydrofolate reductase (DHFR) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across analogs?

  • Comparative SAR analysis : Systematically vary substituents (e.g., nitro, fluoro, methoxy) and correlate with activity. For instance, 6-nitroquinazoline derivatives show enhanced anticancer activity compared to chloro-substituted analogs .
  • Statistical modeling : Use multivariate regression to identify key physicochemical properties (e.g., logP, polar surface area) influencing potency.
  • Target validation : Employ CRISPR knockouts or RNA interference to confirm target specificity when conflicting activity is observed .

Q. How can crystallography data inform drug design for this compound derivatives?

  • Hydrogen-bond networks : Intra- and intermolecular bonds (e.g., N–H···N, C–H···π) stabilize the ligand-receptor complex. For example, a pyrimidine derivative’s crystal packing reveals π-stacking interactions critical for binding .
  • Conformational analysis : Compare X-ray structures with docking poses to optimize substituent orientation (e.g., dichlorophenyl group positioning for hydrophobic pocket occupancy) .

Q. What strategies enhance solubility and bioavailability of this compound analogs?

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to improve aqueous solubility .
  • Co-crystallization : Use co-formers like succinic acid to create salts with enhanced dissolution rates .
  • Nanoparticle encapsulation : Lipid-based carriers (e.g., liposomes) mitigate poor pharmacokinetics in vivo .

Q. How can structure-activity relationship (SAR) studies guide lead optimization?

  • Substituent libraries : Synthesize derivatives with varied halogen (Cl, F), nitro, or alkyl groups to map activity trends. For example, 3,5-dichloro substitution enhances antimicrobial activity compared to mono-chloro analogs .
  • Bioisosteric replacement : Replace the quinazoline core with pyrimidine or thiazolo[4,5-d]pyridazine to balance potency and toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.